molecular formula C16H19ClN4 B2437304 2-Chloro-4-[1-[(2-methylpyridin-3-yl)methyl]piperidin-4-yl]pyrimidine CAS No. 2305484-83-5

2-Chloro-4-[1-[(2-methylpyridin-3-yl)methyl]piperidin-4-yl]pyrimidine

Cat. No.: B2437304
CAS No.: 2305484-83-5
M. Wt: 302.81
InChI Key: NNQKTBACYFKCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-[1-[(2-methylpyridin-3-yl)methyl]piperidin-4-yl]pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a chloro group and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[1-[(2-methylpyridin-3-yl)methyl]piperidin-4-yl]pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-4-methylpyrimidine with a piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[1-[(2-methylpyridin-3-yl)methyl]piperidin-4-yl]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, and various amines.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids.

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, N-oxides, and various coupled products depending on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-4-[1-[(2-methylpyridin-3-yl)methyl]piperidin-4-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-[1-[(2-methylpyridin-3-yl)methyl]piperidin-4-yl]pyrimidine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-[1-[(2-methylpyridin-3-yl)methyl]piperidin-4-yl]pyrimidine is unique due to its combination of a pyrimidine core with both a piperidine and a pyridine ring. This structural complexity allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-chloro-4-[1-[(2-methylpyridin-3-yl)methyl]piperidin-4-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4/c1-12-14(3-2-7-18-12)11-21-9-5-13(6-10-21)15-4-8-19-16(17)20-15/h2-4,7-8,13H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQKTBACYFKCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)CN2CCC(CC2)C3=NC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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